Alpha-Helical CRF (9-41) trifluoroacetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is a synthetic peptide antagonist of corticotropin-releasing factor (CRF). This compound is known for its ability to inhibit CRF-induced adrenocorticotropic hormone (ACTH) release from isolated rat anterior pituitary cells . It is widely used in scientific research, particularly in the fields of endocrinology, neuroscience, and behavioral studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is DLTFHLLREMLEMAKAEQQEAALNRLLLEEA-NH2 .
Industrial Production Methods
In industrial settings, the synthesis of Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt follows similar principles as laboratory-scale SPPS but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid). The peptide is assembled on a solid resin, and each amino acid addition is followed by a deprotection step to remove the protecting group .
Major Products Formed
The major product formed is the Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt itself. The final product is obtained after cleavage from the resin and purification .
Scientific Research Applications
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is extensively used in scientific research due to its role as a CRF antagonist. Some of its key applications include:
Endocrinology: Studying the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and its impact on stress responses.
Neuroscience: Investigating the role of CRF in anxiety, depression, and addiction.
Behavioral Studies: Examining the effects of CRF antagonism on behavior, particularly in models of stress and anxiety.
Pharmacology: Developing potential therapeutic agents targeting CRF receptors for the treatment of stress-related disorders.
Mechanism of Action
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt exerts its effects by competitively binding to CRF receptors, thereby inhibiting the action of endogenous CRF. This results in the suppression of CRF-induced ACTH release from the anterior pituitary . The compound acts as a competitive antagonist at CRF2 receptors with a KB of approximately 100 nM and as a partial agonist at CRF1 receptors with an EC50 of 140 nM .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt include:
- Antisauvagine-30 TFA
- Cortagine
- Urocortin
- Sauvagine TFA
- Urocortin III
Uniqueness
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is unique due to its specific peptide sequence and its dual role as a CRF2 receptor antagonist and a partial agonist at CRF1 receptors. This dual activity allows it to modulate CRF signaling pathways in a distinct manner compared to other CRF antagonists .
Properties
IUPAC Name |
methyl 2-[[3-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]-3-(2-iodophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUCLNZKQMUVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25IN2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.